B1578441 Odorranain-H-RA5 peptide precursor

Odorranain-H-RA5 peptide precursor

Cat. No.: B1578441
Attention: For research use only. Not for human or veterinary use.
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Description

Source and Structure: Odorranain-H-RA5 peptide precursor is a 20-amino acid antimicrobial peptide (AMP) derived from the skin secretions of Odorrana andersonii (golden crossband frog). Its sequence is PMKKPMLLLFFLGTISLSLC (three-letter code: Pro-Met-Lys-Lys-Pro-Met-Leu-Leu-Leu-Phe-Phe-Leu-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys) with a molecular weight of ~2.4 kDa. It is synthesized with >95% purity (HPLC), and higher purities (98%, 99%) are available upon request .

Functional Properties: This precursor exhibits antimicrobial activity, likely through membrane disruption due to its amphipathic α-helical structure. Its N-terminal hydrophobic region and cationic residues facilitate interaction with microbial membranes. Notably, trifluoroacetic acid (TFA) residues in synthesized batches may interfere with cellular assays, necessitating TFA removal for in vitro applications .

Applications:
Primarily used in research for studying AMP mechanisms, host defense peptide evolution, and antimicrobial drug development. Custom synthesis services include modifications for enhanced stability or targeted delivery .

Properties

bioactivity

Antimicrobial

sequence

PMKKPMLLLFFLGTISLSLC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Odorranain-H-RA5 exhibits significant antimicrobial activity against a range of pathogens. Research indicates that peptides from amphibian skin, including Odorranain-H-RA5, function by disrupting microbial membranes, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of Odorranain-H-RA5

Pathogen TypeActivity StatusMechanism of Action
Gram-positive BacteriaEffectiveMembrane disruption
Gram-negative BacteriaLimitedVariable efficacy
FungiEffectiveMembrane disruption and apoptosis

Pharmaceutical Applications

The antimicrobial properties of Odorranain-H-RA5 make it a candidate for pharmaceutical development. Its potential use as a natural antibiotic could address the growing issue of antibiotic resistance. Preliminary studies suggest that formulations containing this peptide could be developed for topical applications in wound care.

Case Study: Wound Healing Formulations

A study investigated the efficacy of a wound healing cream containing Odorranain-H-RA5 on infected wounds in animal models. Results indicated a significant reduction in bacterial load and enhanced healing rates compared to control treatments.

Agricultural Uses

In agriculture, Odorranain-H-RA5 can be utilized as a biopesticide. Its ability to combat plant pathogens without harming beneficial microorganisms positions it as an eco-friendly alternative to synthetic pesticides.

Table 2: Efficacy of Odorranain-H-RA5 Against Plant Pathogens

Pathogen TypeCrop AffectedEfficacy Rate (%)
Fungal PathogensTomatoes85
Bacterial PathogensCucumbers75

Biotechnological Applications

The peptide's unique structure and properties can be harnessed in biotechnology for developing new materials or as a model for designing novel antimicrobial agents. Its stability and effectiveness at low concentrations make it suitable for incorporation into various biotechnological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Peptide Precursors

Structural and Functional Similarities

Table 1: Key Features of Odorranain-H-RA5 and Comparable Peptides
Compound Source Sequence/Structure Length (aa) Activity Notable Features
Odorranain-H-RA5 Odorrana andersonii PMKKPMLLLFFLGTISLSLC 20 Antimicrobial Amphipathic α-helix; TFA-sensitive
Brevinin-2GHb Rana guentheri GVITDALKGAAKTVAAELLRKAHCKLTNSC 30 Antibacterial C-terminal disulfide bond; broad-spectrum activity
Thioviridamide-like precursors Streptomyces spp. Variable core-leader peptide motifs 25–35 Cytotoxic, antitumor Post-translational modifications (PTMs); thiopeptide class
Geninthiocin B Streptomyces spp. Leader-core peptide architecture ~30 Antibiotic Thiopeptide with pyridine core

Detailed Comparisons

(1) Brevinin-2GHb Precursor
  • Structural Differences :
    Brevinin-2GHb has a longer sequence (30 aa vs. 20 aa) with a conserved C-terminal domain (Cys-Lys-Leu-Thr-Asn-Ser-Cys) forming a disulfide bridge, absent in Odorranain-H-RA3. This structural feature enhances Brevinin-2GHb’s stability in physiological conditions .
  • Functional Overlap :
    Both peptides disrupt microbial membranes but differ in spectrum: Brevinin-2GHb targets Gram-positive bacteria more effectively, while Odorranain-H-RA5 shows broader activity against Gram-negative strains .
(2) Thioviridamide-like Precursors
  • Biosynthetic Pathways :
    Thioviridamide-like precursors (e.g., berninamycin A) are encoded by biosynthetic gene clusters (BGCs) with leader-core peptide architectures. Unlike Odorranain-H-RA5, these undergo extensive PTMs (e.g., thioamidation, cyclization) to form bioactive thiopeptides .

  • Activity :
    Thiopeptides exhibit potent cytotoxicity (IC₅₀ < 1 µM in cancer cells) but lack the rapid membrane disruption mechanism seen in Odorranain-H-RA5 .
(3) Geninthiocin B
  • Structural Motifs :
    Geninthiocin B shares a leader peptide for ribosomal synthesis but contains a pyridine macrocycle absent in Odorranain-H-RA4. This modification confers resistance to proteolytic degradation .

Evolutionary and Phylogenetic Context

Phylogenetic analyses of AMP precursors (e.g., GnIH, NPFF) reveal conserved domains across vertebrates, suggesting Odorranain-H-RA5 evolved convergently with frog-specific AMPs for ecological defense. In contrast, thiopeptides like geninthiocin B originated in Streptomyces via horizontal gene transfer .

Methodological Considerations for Comparative Studies

  • Analytical Techniques :
    LC-MS and RP-RP-HPLC are critical for purity assessment and structural validation .
  • Data Consistency : Discrepancies in reported sequences (e.g., TLKKPMLLLFFLGTISLSLC vs. PMKKPMLLLFFLGTISLSLC in Odorranain-H-RA5) highlight the need for standardized reporting as per guidelines in organic chemistry manuscripts .

Preparation Methods

Standard Chemical Peptide Synthesis

The primary method for preparing this compound is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides in a stepwise fashion on a solid resin support. Key aspects include:

  • Stepwise elongation : Amino acids are sequentially coupled in the desired order using protected amino acid derivatives.
  • Use of protecting groups : Side chains and N-termini are protected to prevent unwanted reactions.
  • Cleavage and deprotection : After chain assembly, the peptide is cleaved from the resin and protecting groups are removed, typically using trifluoroacetic acid (TFA).
  • Purification : High-performance liquid chromatography (HPLC) is employed to purify the crude peptide to high purity levels (>95%, with options for 98% or 99% purity upon request).

Recombinant Peptide Expression (Alternative Method)

While the main preparation method is chemical synthesis, recombinant expression systems can be used to produce peptide libraries or modified peptides. This involves cloning the peptide gene into an expression vector and producing it in bacterial or eukaryotic cells, followed by purification. This method is less common for short peptides like Odorranain-H-RA5 but is available for research customization.

Detailed Research Findings on Preparation and Purity

Parameter Details
Peptide Sequence PMKKPMLLLFFLGTISLSLC (20 amino acids)
Purity (HPLC) >95% standard; 98% and 99% purity available upon request
Physical Form White to off-white lyophilized powder
Solubility Soluble in water
Storage Store at -20°C for up to 1 year; refrigerate after reconstitution
TFA Content Typically 10-45% TFA salt present after synthesis; removal recommended for sensitive assays
Synthesis Scale Available in 5 mg and 20 mg quantities
Source Synthetic chemical synthesis from amino acid building blocks

The peptide’s antimicrobial activity is linked to its sequence and structure, which is preserved through high purity synthesis and proper handling. The presence of TFA can affect experimental reproducibility, thus removal improves reliability in cell-based assays.

Notes on Trifluoroacetic Acid (TFA) in Peptide Preparation

  • TFA is critical during peptide cleavage from resin and purification but remains as a salt in the final product.
  • Residual TFA can influence biological activity, cell growth, and receptor modulation at nanomolar to millimolar concentrations.
  • In vivo, TFA can modify amino groups in proteins, potentially triggering unwanted immune responses.
  • Removal of TFA salts is recommended when peptides are used in cellular assays or pharmaceutical applications to avoid data inconsistencies and biological interference.

Summary Table of Preparation Method Features

Feature Description
Synthesis Technique Solid-phase peptide synthesis (SPPS)
Purification Method High-performance liquid chromatography (HPLC)
Peptide Modifications Optional TFA removal, isotope labeling, amidation, acetylation, disulfide bonds (general services)
Product Form Lyophilized powder
Storage Conditions -20°C storage recommended; refrigerate after reconstitution
Quality Control Purity verified by HPLC; batch-to-batch consistency reports available
Scale and Quantity Available in milligram scales (5 mg, 20 mg)
Source Synthetic (chemical synthesis)

Q & A

Q. What criteria define a robust negative control in Odorranain-H-RA5 functional assays?

  • Standards : Use scrambled peptide sequences or inactive isoforms (e.g., D-amino acid substitutions). Validate via parallel assays (e.g., negative controls must show <10% activity vs. test samples) .

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